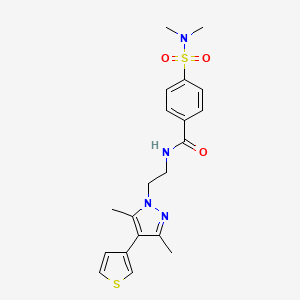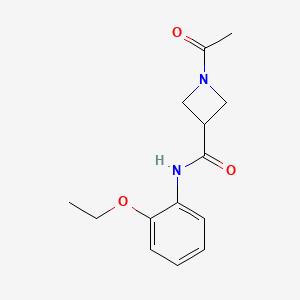![molecular formula C15H20N4O2S2 B2793360 N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide CAS No. 379727-51-2](/img/structure/B2793360.png)
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products, including pharmaceuticals, dyes, rubber products, and many more .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence of functional groups, the stability of the molecule, and the conditions under which it is stored or used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Mechanism of Action
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, preventing them from binding to pro-apoptotic proteins and inhibiting their anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and cisplatin, leading to increased efficacy of these drugs. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapeutics.
Advantages and Limitations for Lab Experiments
One advantage of N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide is its specificity for Bcl-2, Bcl-xL, and Bcl-w, which allows for targeted inhibition of these anti-apoptotic proteins in cancer cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for the research and development of N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide. One direction is the development of more potent and selective inhibitors of Bcl-2, Bcl-xL, and Bcl-w. Another direction is the investigation of combination therapies using this compound and other chemotherapeutic agents. Additionally, the development of more soluble forms of this compound could improve its usability in lab experiments and clinical settings. Finally, the investigation of the efficacy of this compound in combination with immunotherapies, such as checkpoint inhibitors, could provide new avenues for cancer treatment.
Synthesis Methods
The synthesis of N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide involves a multi-step process that begins with the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with cyclohexyl bromide to form N-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with benzenesulfonyl chloride to form this compound, the final product. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide has been extensively studied for its potential use in cancer therapeutics. It has been shown to selectively target the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo, and has demonstrated efficacy in preclinical studies of various types of cancer, including lymphoma, leukemia, and solid tumors.
Safety and Hazards
properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-19-11-16-17-15(19)22-14-10-6-5-9-13(14)18-23(20,21)12-7-3-2-4-8-12/h2-4,7-8,11,13-14,18H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJSXKXBWIWCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CCCCC2NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Bromomethyl)dispiro[3.1.36.14]decane](/img/structure/B2793279.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2793280.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2793281.png)

![N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2793288.png)
![1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B2793289.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2793291.png)
![N-[2-(4-Methylphenoxy)ethyl]acetamide](/img/structure/B2793292.png)
![N'-(3-chloro-2-methylphenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2793293.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2793294.png)
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793297.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2793300.png)